9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE
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Overview
Description
2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in pharmaceuticals, dyes, and organic electronics
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole typically involves multiple steps, starting from carbazole. One common route includes:
Chlorination: Carbazole is chlorinated to introduce chlorine atoms at specific positions.
Acetylation: The chlorinated carbazole undergoes acetylation to introduce the acetyl group.
Propionylation: Finally, the acetylated carbazole is reacted with 2-chloropropionyl chloride to introduce the 2-chloropropionyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of chlorinated and acetyl groups can enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropropionyl chloride
- 6-Chlorocarbazole
- 9-Acetylcarbazole
Uniqueness
2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole is unique due to the combination of chlorinated propionyl and acetyl groups attached to the carbazole core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(9-acetyl-6-chlorocarbazol-2-yl)-2-chloropropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-9(18)17(22)11-3-5-13-14-8-12(19)4-6-15(14)20(10(2)21)16(13)7-11/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUAMUZKWBQPCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)C3=C(N2C(=O)C)C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-34-8 |
Source
|
Record name | 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-CHLOROPROPIONYL)-6-CHLORO-9-ACETYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6YAY1U7B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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